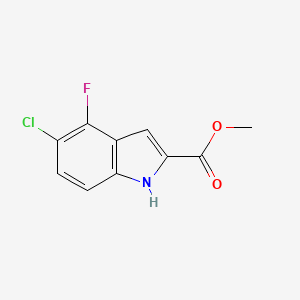

Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate

Descripción general

Descripción

“Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C10H7ClFNO2 . It is a derivative of indole, a heterocyclic organic compound that has a benzene ring fused to a pyrrole ring .

Molecular Structure Analysis

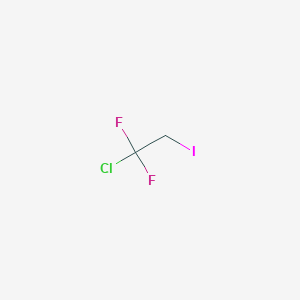

The molecular structure of “this compound” consists of a methyl group (CH3) attached to a carboxylate group (COO-) on the 2-position of the indole ring. The 5-position of the indole ring is substituted with a chlorine atom (Cl), and the 4-position is substituted with a fluorine atom (F) .Aplicaciones Científicas De Investigación

Synthesis in HIV Treatment Research

Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate is notably used as a key intermediate in the preparation of phosphoindole inhibitors for HIV treatment. A robust synthesis method was developed, providing a safer and more efficient route compared to existing methodologies. This synthesis avoids hazardous diazonium and azido species, does not generate regioisomeric products, and eliminates the need for chromatographic isolations (Mayes et al., 2010).

Antimicrobial and Antiinflammatory Research

The compound has been explored for its antimicrobial, antiinflammatory, and antiproliferative activities. Heterocycles derived from variants of this compound, including 5-fluoro/chloro/bromoindole-2-carbohydrazides, have shown potential in these areas. The synthesized compounds exhibited moderate to good antiproliferative activity, highlighting their potential in medical research (Narayana et al., 2009).

Catalytic Activity in Organic Synthesis

Research has also been conducted on the catalytic activity of nickel ferrite nanoparticles in the synthesis of derivatives involving 5-fluoro-1H-indole-1-yl compounds. The synthesized compounds were evaluated for anti-oxidant and anti-microbial activity, demonstrating the versatility of this compound in facilitating the development of various biologically active compounds (Rao et al., 2019).

Research in Antiviral and Anticancer Applications

Several studies have explored the antiviral and anticancer potential of compounds related to this compound. These studies include the development of analogs with significant activity against various viruses and cancer cell lines, further emphasizing the potential of this compound in pharmaceutical research and development (Ivachtchenko et al., 2015).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities .

Pharmacokinetics

One source suggests that it has high gastrointestinal absorption .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

Propiedades

IUPAC Name |

methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO2/c1-15-10(14)8-4-5-7(13-8)3-2-6(11)9(5)12/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXBWSKTLNCEQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC(=C2F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629088 | |

| Record name | Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

480450-89-3 | |

| Record name | Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

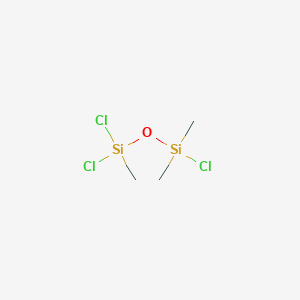

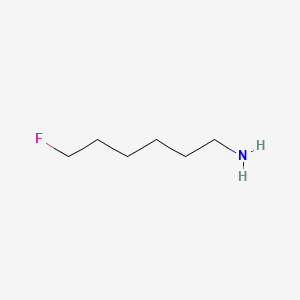

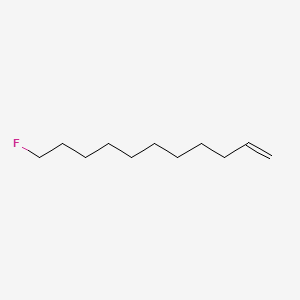

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (S)-3-(4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B3052830.png)

![tert-Butyl [4-(4-hydroxyphenyl)butyl]carbamate](/img/structure/B3052844.png)